molecular formula C27H31N3O4 B15035488 4-(2,3-Dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 361194-01-6

4-(2,3-Dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B15035488
CAS No.: 361194-01-6
M. Wt: 461.6 g/mol
InChI Key: BASCHPOUAHGTJG-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

The synthesis of 4-(2,3-Dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,3-dimethoxybenzaldehyde with 2,7,7-trimethyl-4-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the desired product yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-(2,3-Dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential as an enzyme inhibitor, particularly in pathways involving quinoline derivatives.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to inhibit specific cellular pathways.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Properties

CAS No.

361194-01-6

Molecular Formula

C27H31N3O4

Molecular Weight

461.6 g/mol

IUPAC Name

4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C27H31N3O4/c1-15-9-7-12-21(28-15)30-26(32)22-16(2)29-18-13-27(3,4)14-19(31)24(18)23(22)17-10-8-11-20(33-5)25(17)34-6/h7-12,23,29H,13-14H2,1-6H3,(H,28,30,32)

InChI Key

BASCHPOUAHGTJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C(=CC=C4)OC)OC)C(=O)CC(C3)(C)C)C

Origin of Product

United States

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